4,4'-Dichlorobenzophenone-D8
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Overview
Description
Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone is a chemical compound with the molecular formula C13H8Cl2O . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone is represented by the formula C13H8Cl2O . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone has a molecular weight of 259.155. More detailed physical and chemical properties are not available in the literature I have access to.Scientific Research Applications
Antioxidant Properties
- Diphenylmethane derivatives, similar in structure to Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone, have been studied for their antioxidant properties. One study synthesized various bromophenols and tested their antioxidant power in vitro, comparing them to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010).
Fluorescence and Sensing Applications
- Tetraphenylethene derivatives, closely related to Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone, exhibit aggregation-induced emission (AIE) and are potential candidates for chemical sensing and environmental monitoring due to their reversible fluorescence switches in response to various stimuli (Wang et al., 2015).
Thermally Activated Delayed Fluorescent Emitters
- Compounds structurally similar to Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone have been explored as thermally activated delayed fluorescent (TADF) emitters, particularly for blue emission color in TADF devices, showcasing high quantum efficiencies (Kim et al., 2016).
Memory Devices
- In the realm of memory devices, novel tetra-amines resembling Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone were synthesized and used to produce hyperbranched polyimides, which showed promising characteristics as nonvolatile memory devices due to their electrical bistability and effective charge trapping effects (Tan et al., 2017).
Catalysis in Polymerization
- Bis(2,3,4,5-tetramethylphospholes), which have some structural resemblance to Bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone, were used in palladium complexes that acted as catalysts in the copolymerization of ethylene and carbon monoxide, yielding high-molecular-weight polymers (Doherty et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISUZLXOYGIFP-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.